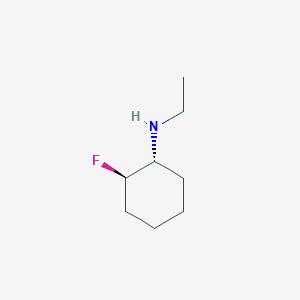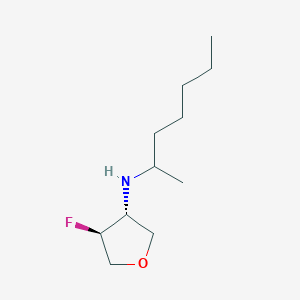![molecular formula C12H12ClNO B1531835 (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol CAS No. 2165462-03-1](/img/structure/B1531835.png)
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol
Vue d'ensemble
Description
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol, also known as CPE, is a synthetic molecule with a wide range of applications in scientific research. CPE is known for its ability to act as an inhibitor of cytochrome P450 enzymes, and its potential as a therapeutic agent for the treatment of certain diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
The molecule has been explored as a part of heterocyclic compounds synthesis, contributing to the development of new molecules with potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis and characterization of related heterocyclic compounds have been detailed, providing insights into their structural and electronic properties (Murthy et al., 2017). These studies often include comprehensive analyses using techniques such as X-ray diffraction, FT-IR, FT-Raman, NMR, and mass spectrometry to elucidate the structures and reactivity patterns of the synthesized compounds.
Optical and Electronic Properties
Research has also delved into the optical and electronic properties of similar molecules, aiming to explore their potential in non-linear optics and as fluorescent sensors. The study of fluorescent pH sensors constructed from heteroatom-containing luminogens demonstrates the utility of such compounds in detecting environmental changes and their applications in sensor technology (Yang et al., 2013). These works underline the significance of the molecule's derivatives in developing advanced materials with specific photophysical behaviors.
Molecular Dynamics and Reactivity
Further research includes the application of molecular dynamics (MD) simulations and density functional theory (DFT) calculations to investigate the reactivity and stability of such molecules. Studies have provided detailed insights into the local reactive properties, stability in various solvents, and sensitivity towards oxidation mechanisms (Andreu et al., 2000). These analyses help in understanding the fundamental interactions at the molecular level, contributing to the design of molecules with tailored properties for specific applications.
Antimicrobial Activity
Some compounds structurally related to “(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol” have been assessed for their antimicrobial activities, revealing their potential as leads for the development of new antibacterial and antifungal agents. Such studies combine synthetic chemistry approaches with biological evaluations to identify compounds with significant bioactivities (Sivakumar et al., 2021).
Propriétés
IUPAC Name |
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIURTWILSIHLER-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1531752.png)
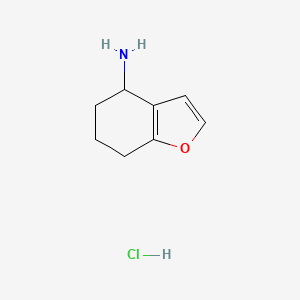
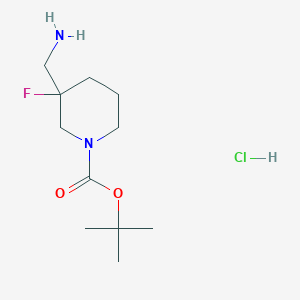
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
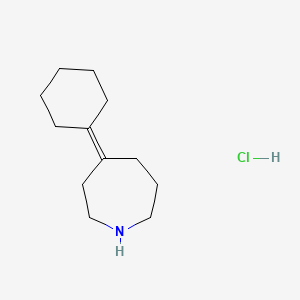
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
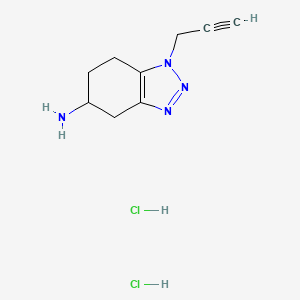
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
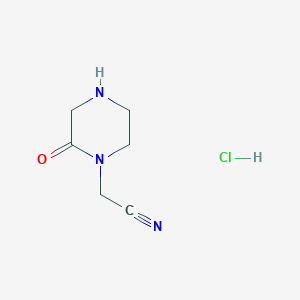
![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1531770.png)
